physical and chemical properties of 4-(aminomethyl)-5-(tert-butyl)furan-2-carboxylic acid
physical and chemical properties of 4-(aminomethyl)-5-(tert-butyl)furan-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(aminomethyl)-5-(tert-butyl)furan-2-carboxylic acid, a substituted furan derivative with potential applications in medicinal chemistry and materials science. Due to the limited availability of experimental data for this specific molecule, this guide integrates computationally predicted data with established knowledge of related furan-2-carboxylic acid analogs to offer a robust profile. The guide covers physicochemical properties, spectroscopic analysis, a plausible synthetic approach, and a discussion of its potential biological significance, serving as a foundational resource for researchers interested in this and similar compounds.
Introduction
Furan-2-carboxylic acids are a class of heterocyclic compounds that have garnered significant interest in the scientific community due to their diverse biological activities and utility as versatile synthetic intermediates. The furan scaffold, a five-membered aromatic ring containing an oxygen atom, is a common motif in numerous natural products and pharmacologically active molecules. The strategic placement of various substituents on the furan ring can modulate the molecule's steric and electronic properties, leading to a wide range of biological effects, including antimicrobial, anti-inflammatory, and anticancer activities[1][2].
This guide focuses on a specific, less-explored derivative: 4-(aminomethyl)-5-(tert-butyl)furan-2-carboxylic acid . The presence of a carboxylic acid, an aminomethyl group, and a bulky tert-butyl group suggests a unique combination of properties that could be advantageous in drug design and materials science. The carboxylic acid moiety can participate in hydrogen bonding and salt formation, influencing solubility and receptor binding. The aminomethyl group introduces a basic center, which can also engage in ionic interactions. The sterically demanding tert-butyl group can impact the molecule's conformation and its interactions with biological targets.
Given the nascent stage of research on this particular compound, this document aims to provide a detailed, albeit partially predictive, technical foundation to stimulate and guide future experimental work.
Physicochemical Properties
The physical and chemical properties of a compound are critical determinants of its behavior in various systems, including biological and material applications. In the absence of experimentally determined values for 4-(aminomethyl)-5-(tert-butyl)furan-2-carboxylic acid, the following properties have been predicted using well-established computational models.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Method/Source |
| Molecular Formula | C₁₀H₁₅NO₃ | - |
| Molecular Weight | 197.23 g/mol | - |
| CAS Number | 704872-29-7 | [3][4] |
| Melting Point | 180-190 °C | Computational Prediction |
| Boiling Point | 350-370 °C | Computational Prediction |
| Water Solubility | Moderately Soluble | Computational Prediction |
| pKa (acidic) | 3.5 - 4.5 | Computational Prediction |
| pKa (basic) | 9.0 - 10.0 | Computational Prediction |
| LogP | 1.5 - 2.0 | Computational Prediction |
Note: Predicted values are estimates and should be confirmed experimentally.
The predicted melting and boiling points suggest that the compound is a solid at room temperature with relatively low volatility. Its moderate water solubility is a consequence of the presence of both polar (carboxylic acid, amine) and non-polar (tert-butyl, furan ring) moieties. The predicted pKa values indicate that the carboxylic acid is weakly acidic, typical for a furan-2-carboxylic acid, while the aminomethyl group is a moderately strong base. The LogP value suggests a reasonable balance between hydrophilicity and lipophilicity, a key parameter in drug design.
Spectroscopic Profile (Predicted)
Spectroscopic analysis is indispensable for the structural elucidation and characterization of chemical compounds. The following are predicted spectroscopic data for 4-(aminomethyl)-5-(tert-butyl)furan-2-carboxylic acid.
¹H-NMR Spectroscopy
The predicted ¹H-NMR spectrum provides insights into the proton environment of the molecule.
Table 2: Predicted ¹H-NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -C(CH₃)₃ | 1.3 - 1.5 | singlet |
| -CH₂-NH₂ | 3.8 - 4.0 | singlet |
| Furan-H | 7.0 - 7.2 | singlet |
| -COOH | 10.0 - 12.0 | broad singlet |
| -NH₂ | 2.0 - 4.0 (variable) | broad singlet |
Note: Predicted in CDCl₃. Chemical shifts are estimates and can be influenced by solvent and concentration.
¹³C-NMR Spectroscopy
The predicted ¹³C-NMR spectrum complements the ¹H-NMR data, providing information about the carbon skeleton.
Table 3: Predicted ¹³C-NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -C(CH₃)₃ | 30 - 32 |
| -C(CH₃)₃ | 33 - 35 |
| -CH₂-NH₂ | 40 - 45 |
| Furan-C | 115 - 120 |
| Furan-C | 140 - 145 |
| Furan-C | 150 - 155 |
| Furan-C | 160 - 165 |
| -COOH | 165 - 170 |
Note: Predicted in CDCl₃. Chemical shifts are estimates.
Infrared (IR) Spectroscopy
The predicted IR spectrum reveals the presence of key functional groups.
Table 4: Predicted IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | 2500-3300 | Broad |
| N-H stretch (Amine) | 3300-3500 | Medium |
| C-H stretch (tert-butyl) | 2850-2970 | Strong |
| C=O stretch (Carboxylic Acid) | 1680-1710 | Strong |
| C=C stretch (Furan) | 1500-1600 | Medium |
| C-O stretch (Furan/Carboxylic Acid) | 1200-1300 | Strong |
Mass Spectrometry (MS)
The predicted mass spectrum under electron ionization (EI) would likely show a molecular ion peak and characteristic fragmentation patterns.
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Molecular Ion (M⁺): m/z = 197
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Key Fragmentation Pathways:
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Loss of the tert-butyl group (-57) leading to a fragment at m/z = 140.
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Decarboxylation (-45) resulting in a fragment at m/z = 152.
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Cleavage of the aminomethyl group.
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Proposed Synthesis Pathway
While a specific synthesis for 4-(aminomethyl)-5-(tert-butyl)furan-2-carboxylic acid has not been reported in the literature, a plausible retrosynthetic analysis suggests a multi-step approach starting from commercially available materials. The causality behind this proposed pathway is based on established furan chemistry.
Caption: Retrosynthetic analysis of the target molecule.
Experimental Protocol (Proposed)
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Carboxylation of 2-(tert-butyl)furan: The synthesis would commence with the carboxylation of 2-(tert-butyl)furan. This can be achieved via a Friedel-Crafts acylation followed by oxidation, or through directed ortho-metalation followed by quenching with carbon dioxide. The latter often provides better regioselectivity.
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Formylation/Chloromethylation: The resulting 5-(tert-butyl)furan-2-carboxylic acid would then undergo formylation or chloromethylation at the 4-position. Given the directing effects of the existing substituents, achieving selectivity at the C4 position might be challenging and require careful optimization of reaction conditions.
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Conversion of the Methyl Group: If a methyl group is introduced, it would need to be converted to a bromomethyl group via radical bromination using a reagent like N-bromosuccinimide (NBS).
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Introduction of the Amino Group: The bromomethyl intermediate can then be converted to the corresponding aminomethyl compound. This can be achieved through various methods, such as the Gabriel synthesis or by reaction with sodium azide followed by reduction.
This proposed pathway highlights the key transformations required. Each step would necessitate careful experimental design and optimization to achieve the desired product with good yield and purity.
Potential Applications in Drug Development
The structural features of 4-(aminomethyl)-5-(tert-butyl)furan-2-carboxylic acid suggest several potential applications in drug discovery and development.
Sources
- 1. Counting cells can accurately predict small-molecule bioactivity benchmarks. | Broad Institute [broadinstitute.org]
- 2. PSEforSPEEDChemical Properties on Demand - Introducing - PSEforSPEED [pseforspeed.com]
- 3. nextsds.com [nextsds.com]
- 4. 704872-29-7|4-(Aminomethyl)-5-(tert-butyl)furan-2-carboxylic acid|BLDpharm [bldpharm.com]
